Glycidyl isopropyl ether
Description
Contextualization within Glycidyl (B131873) Ether Chemistry and Industrial Significance
Glycidyl ethers, as a class of compounds, are defined by a glycidyl group attached to another molecule via an ether bond. monchy.com They are widely utilized in numerous industrial applications, primarily as reactive diluents for epoxy resins. chemicalbook.comnih.govsacheminc.com The incorporation of glycidyl ethers helps to reduce the viscosity of epoxy formulations, which can eliminate the need for volatile organic compounds as solvents. sacheminc.comwikipedia.org Beyond their role as diluents, glycidyl ethers serve as stabilizers for chlorinated solvents and as intermediates in the synthesis of other chemicals. chemicalbook.comlookchem.com
The industrial importance of glycidyl ethers stems from their versatile properties, including:
Reactivity: The epoxy group readily reacts with a wide array of compounds. monchy.com
Versatility: They can be adapted for specific applications by altering the starting materials and reaction conditions. monchy.com
Solubility: Many glycidyl ethers are soluble in various solvents. monchy.com
Adhesion: Epoxy-based products derived from these ethers often demonstrate excellent adhesion. monchy.com
Chemical Stability: They are generally stable under typical storage conditions. monchy.com
Glycidyl isopropyl ether is typically synthesized through the condensation of isopropyl alcohol and epichlorohydrin (B41342), followed by dehydrochlorination to form the epoxy ring. chemicalbook.comnih.gov This method is a common approach for producing various glycidyl ethers. google.com
Role as a Reactive Intermediate in Organic Synthesis and Polymer Science
The high reactivity of the epoxide ring in this compound makes it a crucial reactive intermediate in both organic synthesis and polymer science. smolecule.comcymitquimica.com The strained three-membered ring can be opened by various nucleophiles, leading to the formation of a wide range of functionalized molecules. doi.orgresearchgate.net This reactivity is harnessed in several synthetic applications.
In organic synthesis , this compound is used in:
Glycidyl Etherification: The glycidyl moiety can be attached to different organic substrates, introducing new functionalities and reactivity. smolecule.com This allows for the modification of polymers, biomolecules, and other organic materials. smolecule.com
Bioconjugation Chemistry: It can act as a linker molecule to attach reporter molecules, drugs, or other functional groups to biomolecules like proteins. smolecule.com
Synthesis of Intermediates: It serves as a building block for producing surfactants and other chemical intermediates. smolecule.comchalmers.se
In polymer science , this compound is a key monomer for the synthesis of:
Epoxy Resins: The ring-opening reaction of IGE with curing agents leads to the formation of crosslinked polymers with desirable mechanical and adhesive properties, making them suitable for coatings, adhesives, and composites. smolecule.com
Polyethers: Polymerization of IGE, often through ring-opening mechanisms, can be initiated by various catalysts to produce poly(isopropyl glycidyl ether). tandfonline.comacs.org These polyethers can exhibit thermoresponsive properties, making them valuable for "smart" biomedical systems and other advanced applications. acs.orgnih.gov Research has explored the use of different catalysts to control the polymerization and the resulting polymer architecture, leading to materials with tailored properties. tandfonline.comsjsu.edu
Interactive Data Table: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C6H12O2 | nih.govsigmaaldrich.comsigmaaldrich.com |
| Molecular Weight | 116.16 g/mol | nih.govsigmaaldrich.comsigmaaldrich.com |
| Appearance | Colorless liquid | chemicalbook.comnih.gov |
| Boiling Point | 131-132 °C | chemicalbook.comsigmaaldrich.comsigmaaldrich.com |
| Density | 0.924 g/mL at 25 °C | chemicalbook.comsigmaaldrich.comsigmaaldrich.com |
| Refractive Index | n20/D 1.410 | chemicalbook.comsigmaaldrich.comsigmaaldrich.com |
| Flash Point | 33 °C (closed cup) | chemicalbook.comsigmaaldrich.com |
| Solubility in Water | Soluble | chemicalbook.com |
| CAS Number | 4016-14-2 | nih.govsigmaaldrich.comsigmaaldrich.com |
Interactive Data Table: Research on the Polymerization of this compound
| Catalyst System | Polymerization Conditions | Resulting Polymer (Poly-IPGE) Characteristics | Research Focus | Reference |
| Potassium hydroxide (B78521) (KOH) | 75 °C, 3 days | - | Investigation of ring-opening polymerization and comparison of reactivity with other epoxides. | tandfonline.com |
| Potassium tert-butoxide (KOtBu) | 50 °C, 2 days | Mw = 27,517 Da, Mn = 26,778 Da, Mw/Mn = 1.03 | Study of polymerization kinetics and molecular weight control. | tandfonline.com |
| Tetrafluorophthalate–titanium isopropoxide complex | 75 °C, 3 days | Mw = 2,775 Da, Mn = 1,871 Da, Mw/Mn = 1.48 | Development of new catalysts for ring-opening polymerization. | tandfonline.com |
| Tetrafluorophthalate–aluminum sec-butoxide (B8327801) complex | 75 °C, 2-3 days | - | Exploration of novel catalyst systems for IPGE polymerization. | tandfonline.com |
| Tetrafluorophthalate–tin tert-butoxide complex | 75 °C, 2-3 days | - | Synthesis and characterization of new catalysts for epoxide polymerization. | tandfonline.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(propan-2-yloxymethyl)oxirane | |
|---|---|---|
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InChI |
InChI=1S/C6H12O2/c1-5(2)7-3-6-4-8-6/h5-6H,3-4H2,1-2H3 | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
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InChI Key |
NWLUZGJDEZBBRH-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC1CO1 | |
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Molecular Formula |
C6H12O2 | |
| Record name | ISOPROPYL GLYCIDYL ETHER | |
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DSSTOX Substance ID |
DTXSID6025480 | |
| Record name | Isopropyl glycidyl ether | |
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Molecular Weight |
116.16 g/mol | |
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Physical Description |
Isopropyl glycidyl ether is a colorless liquid. (USCG, 1999), Colorless liquid; [NIOSH], COLOURLESS LIQUID., Colorless liquid. | |
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Boiling Point |
261 °F at 760 mmHg (NTP, 1992), 137 °C @ 760 MM HG, 137 °C, 261 °F, 279 °F | |
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| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Isopropyl glycidyl ether | |
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Flash Point |
92 °F (NTP, 1992), 33 °C, 33 °C c.c., 92 °F | |
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| URL | https://cameochemicals.noaa.gov/chemical/20547 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Isopropyl glycidyl ether | |
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| Record name | ISOPROPYL GLYCIDYL ETHER (IGE) | |
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| URL | https://www.osha.gov/chemicaldata/366 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Isopropyl glycidyl ether | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0363.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
greater than or equal to 100 mg/mL at 66 °F (NTP, 1992), 18.8% IN WATER, SOL IN KETONES & ALCOHOLS, Solubility in water, g/100ml: 19, 19% | |
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| Record name | Isopropyl glycidyl ether | |
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| URL | https://www.cdc.gov/niosh/npg/npgd0363.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.92 (USCG, 1999) - Less dense than water; will float, 0.9186 @ 20 °C/4 °C, Relative density (water = 1): 0.92, 0.92 | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | ISOPROPYL GLYCIDYL ETHER | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4302 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0171 | |
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| URL | https://www.osha.gov/chemicaldata/366 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Isopropyl glycidyl ether | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0363.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
4.15 (AIR= 1), Relative vapor density (air = 1): 4.15 | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4302 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0171 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Vapor Pressure |
9.4 mmHg at 77 °F (NTP, 1992), 9.4 [mmHg], 9.4 MM HG @ 25 °C, Vapor pressure, kPa at 25 °C: 1.25, 9 mmHg at 77 °F, (77 °F): 9 mmHg | |
| Record name | ISOPROPYL GLYCIDYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20547 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Isopropyl glycidyl ether | |
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| URL | https://haz-map.com/Agents/127 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | ISOPROPYL GLYCIDYL ETHER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4302 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ISOPROPYL GLYCIDYL ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0171 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | ISOPROPYL GLYCIDYL ETHER (IGE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/366 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Isopropyl glycidyl ether | |
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MOBILE, COLORLESS LIQUID, Colorless liquid. | |
CAS No. |
4016-14-2 | |
| Record name | ISOPROPYL GLYCIDYL ETHER | |
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| Record name | Isopropyl glycidyl ether | |
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| Record name | Glycidyl isopropyl ether | |
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| Record name | GLYCIDYL ISOPROPYL ETHER | |
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Synthetic Methodologies for Glycidyl Isopropyl Ether
Epoxidation Reactions for Glycidyl (B131873) Isopropyl Ether Synthesis
The term "epoxidation" in the context of glycidyl isopropyl ether synthesis can refer to two distinct pathways. The most common industrial method involves the reaction of isopropyl alcohol with epichlorohydrin (B41342), where the formation of the epoxide ring is the final step. nih.govlookchem.com A more direct, alternative epoxidation route involves the oxidation of an allyl ether.
The prevalent industrial synthesis begins with the condensation of isopropyl alcohol and epichlorohydrin. lookchem.com This reaction is typically catalyzed by a Lewis acid or a base. The process first yields an intermediate halohydrin (1-chloro-3-isopropoxy-2-propanol). This intermediate is then subjected to dehydrochlorination using a strong base, such as sodium hydroxide (B78521). This final step eliminates a molecule of hydrogen chloride, leading to the closure of the three-membered epoxide ring, thus forming this compound. lookchem.comgoogle.com
A less common but more direct epoxidation method is the Prileshajev epoxidation of allyl isopropyl ether. This process uses a peroxy acid to transfer an oxygen atom to the double bond of the allyl group. Chemo-enzymatic processes have been explored for similar allyl ethers, where a lipase (B570770) enzyme catalyzes the formation of a peracid in situ from a carboxylic acid and hydrogen peroxide. This peracid then epoxidizes the allyl ether. While this method avoids the use of chlorinated compounds like epichlorohydrin, challenges remain, such as the potential for acid-catalyzed ring-opening of the newly formed epoxide, which can lead to by-products. For the epoxidation of trimethylolpropane (B17298) monoallyl ether, a model substrate, a maximum product yield of 77% was achieved at 40°C.
Alkylation Reactions in this compound Formation
The synthesis of this compound is fundamentally an alkylation reaction, most commonly achieved via a variation of the Williamson ether synthesis. libretexts.org This method involves the reaction of an alkoxide with an alkyl halide. In the production of this compound, isopropyl alcohol is the source of the alkoxide, and epichlorohydrin serves as the alkylating agent containing the epoxide precursor.
The process is initiated by deprotonating isopropyl alcohol with a strong base, such as sodium hydride (NaH) or sodium hydroxide (NaOH), to form the sodium isopropoxide nucleophile. libretexts.orgpearson.com This potent nucleophile then attacks the carbon atom bearing the chlorine in epichlorohydrin in a classic SN2 reaction. This step forms a chlorohydrin ether intermediate. Subsequent treatment with a base accomplishes an intramolecular SN2 reaction, where the newly formed alkoxide attacks the carbon with the chlorine atom, displacing the chloride and closing the ring to form the final this compound product. google.com
Alternatively, glycidol (B123203) can be reacted with an isopropyl halide under basic conditions to yield this compound. smolecule.com This method also follows the principles of Williamson ether synthesis, where the glycidol provides the alkoxide that attacks the isopropyl halide.
Solvent-Free Synthesis Approaches
In a move towards more sustainable and economically favorable chemical processes, solvent-free synthesis methods for glycidyl ethers have been developed. These approaches eliminate the need for organic solvents, which simplifies product purification, reduces waste, and lowers costs associated with solvent handling and disposal. chalmers.se A prominent solvent-free method involves the reaction of a fatty alcohol (like isopropanol) with epichlorohydrin using a solid base and a phase-transfer catalyst. chalmers.segoogle.com This technique is advantageous as it produces solid by-products like sodium chloride and sodium hydroxide, which can be easily removed by simple filtration. researchgate.net
Phase-Transfer Catalysis in this compound Synthesis
Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases. iagi.or.id In the solvent-free synthesis of this compound, the reactants consist of a liquid organic phase (isopropyl alcohol and epichlorohydrin) and a solid inorganic phase (sodium hydroxide). A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB) or methyltrioctylammonium chloride (Aliquat 336), is crucial for the reaction to proceed efficiently. researchgate.netscirp.org
The mechanism involves the PTC transporting the hydroxide ion (OH⁻) from the solid phase to the interface, where it deprotonates the isopropyl alcohol to form an isopropoxide ion. The lipophilic cation of the PTC then pairs with the isopropoxide anion, forming an ion pair that is soluble in the organic phase. scirp.org This complex then reacts with epichlorohydrin to form the product. This PTC-based method allows for high yields, often exceeding 90% for similar glycidyl ethers, while using reduced amounts of reactants compared to conventional methods. researchgate.net
Optimization of Reaction Parameters for Yield Enhancement
Maximizing the yield and purity of this compound requires careful optimization of several reaction parameters. acs.org Studies on analogous glycidyl ether syntheses provide insight into the key factors. chalmers.se These include reaction temperature, reaction time, and the molar ratios of reactants and catalysts. chalmers.seacs.org
Temperature : The reaction temperature significantly impacts the reaction rate. However, excessively high temperatures can lead to unwanted side reactions, such as the polymerization of epichlorohydrin or the degradation of the product. google.com For the chemo-enzymatic epoxidation of a model allyl ether, 40°C was found to be optimal, as higher temperatures led to by-product formation from epoxide ring-opening.
Reactant Molar Ratios : The stoichiometry of the alcohol, epichlorohydrin, and base is critical. Using an excess of one reactant can drive the reaction to completion but may also lead to the formation of by-products and increase costs. google.com In a solvent-free PTC system for octyl and octadecyl glycidyl ether, the molar ratio of sodium hydroxide to alcohol was successfully reduced compared to conventional methods. researchgate.net For the synthesis of propranolol (B1214883) from a glycidyl ether and isopropylamine, a 1:3 molar ratio of the ether to the amine was found to achieve nearly 100% conversion and selectivity. advancedcarbonscouncil.org
The following table, based on findings for analogous glycidyl ether syntheses, illustrates how reaction parameters can be adjusted to improve outcomes.
| Parameter | Condition | Observed Effect | Reference |
|---|---|---|---|
| Temperature | Increase from 30°C to 50°C | Increased reaction rate, but temperatures above 40°C led to by-product formation in some systems. | |
| Reactant Ratio (Base/Alcohol) | Reducing molar ratio from 1.5 to 0.7 | Achieved high yields (92%) in a solvent-free PTC system, saving on reactants. | researchgate.net |
| Catalyst Type (PTC) | Comparing quaternary ammonium salts | Catalytic activity can increase with longer alkyl chain lengths on the catalyst. | scirp.org |
| Solvent | Solvent-free vs. water/n-hexane | Solvent-free system with PTC simplifies workup and increases yield by removing solid by-products via filtration. | researchgate.net |
Catalytic Systems in this compound Production
Lewis Acids: Lewis acids such as tin(IV) chloride (SnCl₄), butyltin trichloride (B1173362) (BuSnCl₃), and boron trifluoride (BF₃) are effective catalysts for the initial ring-opening of epichlorohydrin by an alcohol. chalmers.sethieme-connect.comacs.org This step forms the halohydrin ether intermediate, which is then cyclized to the glycidyl ether in a subsequent step with a base. google.com While effective, traditional Lewis acids can be highly corrosive and their use can lead to polymerization and other side reactions. chalmers.segoogle.com Milder Lewis acids like BuSnCl₃ have been shown to provide high selectivity. thieme-connect.comresearchgate.net
Bases: Strong bases like sodium hydroxide (NaOH) and potassium hydroxide (KOH) are essential for the dehydrochlorination step that forms the final epoxide ring. nih.govtandfonline.com In some synthetic variations, a base is used to deprotonate the alcohol to form the nucleophilic alkoxide, which then reacts with epichlorohydrin. researchgate.net
Phase-Transfer Catalysts (PTCs): As detailed previously, PTCs like tetrabutylammonium bromide (TBAB) are instrumental in solvent-free systems. They facilitate the reaction between different phases, leading to high yields and simplified processes. researchgate.netrsc.org
Bifunctional Metal Complexes: For subsequent reactions involving this compound, such as its cycloaddition with carbon dioxide, specialized catalysts are used. Bifunctional Schiff base metal complexes (e.g., Co-NPClH, Zn-NPClH) have demonstrated high catalytic activity, achieving yields up to 96.4% under specific conditions. mdpi.comsemanticscholar.org These catalysts possess both a metal center to activate the epoxide and a nucleophilic component to initiate ring-opening. mdpi.com
The table below summarizes the different catalytic systems used in the synthesis of glycidyl ethers.
| Catalyst Type | Example(s) | Role in Synthesis | Advantages/Disadvantages | Reference |
|---|---|---|---|---|
| Lewis Acids | SnCl₄, BF₃, BuSnCl₃ | Catalyzes ring-opening of epichlorohydrin by the alcohol. | Effective but can be corrosive and lead to side reactions like polymerization. Milder variants improve selectivity. | chalmers.sethieme-connect.comacs.org |
| Bases | NaOH, KOH | Deprotonates alcohol; dehydrochlorination of halohydrin intermediate to form epoxide ring. | Essential for ring closure; strong bases require careful handling and neutralization steps. | google.comtandfonline.com |
| Phase-Transfer Catalysts | TBAB, Aliquat 336 | Transfers anionic reactant between phases in heterogeneous systems (solid/liquid). | Enables solvent-free reactions, high yields, easy separation of by-products. | researchgate.netscirp.org |
| Bifunctional Metal Complexes | Co-NPClH, Zn-NPClH | Used in subsequent reactions of this compound (e.g., with CO₂). | Highly active and selective for specific transformations; often complex to synthesize. | mdpi.comsemanticscholar.org |
Polymerization and Polymer Science of Glycidyl Isopropyl Ether
Ring-Opening Polymerization Mechanisms of Isopropyl Glycidyl (B131873) Ether
The polymerization of isopropyl glycidyl ether (IPGE) primarily proceeds through a ring-opening mechanism of the epoxide group. This can be initiated by anionic, cationic, or coordination catalysts, each influencing the polymerization process and the resulting polymer structure differently.
Anionic Polymerization of Isopropyl Glycidyl Ether
Anionic ring-opening polymerization (AROP) of glycidyl ethers, including IPGE, is a well-established method for synthesizing polyethers. rsc.orgrsc.org This process is typically initiated by strong nucleophiles, such as alkoxides or hydroxides, which attack one of the carbon atoms of the epoxide ring. researchgate.netmdpi.com The reaction is compatible with a variety of monosubstituted epoxides, including glycidyl ethers. rsc.org
The initiation step involves the nucleophilic attack on the less sterically hindered carbon of the epoxide ring, leading to the formation of an alkoxide propagating species. This process can be initiated by compounds like potassium diphenyl phosphide (B1233454) (KPPh2), where the highly nucleophilic phosphide anion attacks the epoxide. dntb.gov.ua Another common initiator is potassium tert-butoxide. mdpi.com The polymerization of IPGE has been carried out using potassium hydroxide (B78521) and potassium tert-butoxide as catalysts. tandfonline.com
The propagation then continues in a living manner, where the alkoxide end-group of the growing polymer chain attacks another monomer molecule. This allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions (low dispersity, Đ < 1.2). nsf.gov Molecular weight can be controlled by adjusting the monomer-to-initiator ratio. rsc.org For glycidyl ether monomers, molecular weights of up to 30 kg mol⁻¹ can be routinely achieved. rsc.org
However, chain transfer reactions can occur, particularly the deprotonation of the methylene (B1212753) group in the α-position to the oxirane, which can limit the degree of polymerization and broaden the molecular weight distribution. rsc.org Slow monomer addition has been shown to be a technique to reduce dispersity in the anionic polymerization of glycidyl ethers. rsc.org
A modular route for the synthesis of poly(isopropyl glycidyl ether)-b-poly(ethylene oxide)-b-poly(isopropyl glycidyl ether) ABA triblock copolymers has been developed using controlled, anionic ring-opening polymerization. nsf.gov This method allows for the control of molecular weight by varying the ratio of isopropyl glycidyl ether monomer to the poly(ethylene oxide) initiator, consistently producing polymers with low dispersity indices (Đ < 1.2). nsf.gov
Cationic Polymerization of Isopropyl Glycidyl Ether
Cationic ring-opening polymerization (CROP) is another significant pathway for the polymerization of glycidyl ethers. rsc.org This method typically employs strong Brønsted or Lewis acids as initiators. google.com The initiation process involves the protonation or coordination of the epoxy oxygen by the acid, forming a tertiary oxonium ion. rsc.org This "activated monomer" is then susceptible to nucleophilic attack by another monomer molecule, propagating the polymer chain. rsc.org
Photoinitiators, such as diaryliodonium salts, are also commonly used to initiate cationic polymerization. google.comresearchgate.net Upon UV irradiation, these salts generate a strong Brønsted acid that initiates the ring-opening process. google.comresearchgate.net The polymerization proceeds via the typical steps for cationic ring-opening, where the acid-complexed, cationic epoxide intermediate is stabilized by a neighboring glycidyl ether group. google.com
The cationic polymerization of alkyl glycidyl ethers can exhibit an induction period at room temperature due to the formation of stable secondary oxonium ions. researchgate.net A small amount of thermal energy can then trigger a rapid, exothermic polymerization. researchgate.net While cationic polymerization is an efficient route, side reactions can occur, and steric and mobility restrictions can limit the extent of polymerization. google.com
Coordination Polymerization and Regioselectivity
Coordination polymerization offers a more controlled approach to the polymerization of epoxides, often leading to polymers with high stereoregularity and regioselectivity. tandfonline.com This mechanism involves the use of catalysts, typically metal-based, that coordinate to the monomer and guide its insertion into the growing polymer chain. rsc.org
In the context of glycidyl ether polymerization, the regioselectivity of the ring-opening is crucial. The epoxide ring can be opened at either the α-carbon (the substituted carbon) or the β-carbon (the unsubstituted carbon). Attack at the less sterically hindered β-carbon leads to a "head-to-tail" structure, which is generally the preferred and more regular polymer structure. rsc.orgresearchgate.net
For instance, the copolymerization of phenyl glycidyl ether with carbonyl sulfide (B99878) using a (salen)CrCl catalyst in the presence of an onium salt has been shown to be highly regioselective, with the ring-opening predominantly occurring at the methylene carbon–oxygen bond, resulting in a 98% tail-to-head structure. rsc.orgresearchgate.net The use of chiral catalysts can further influence the stereochemistry of the resulting polymer, leading to isotactic or syndiotactic structures. The number of methyl peaks observed in the 1H and 13C NMR spectra of poly(isopropyl glycidyl ether) can indicate the stereoselectivity of the polymerization, with tetrafluorophthalate-metal catalysts showing higher stereoselectivity. tandfonline.com
The mechanism is often described as a coordination-insertion polymerization with anionic character. rsc.org The initiator and catalyst form a complex that coordinates, activates, and ring-opens the epoxide monomer. rsc.org
Influence of Catalysts on Isopropyl Glycidyl Ether Polymerization Kinetics and Degree
The choice of catalyst significantly impacts the kinetics and the degree of polymerization of isopropyl glycidyl ether. Different catalyst systems exhibit varying levels of activity, selectivity, and control over the polymerization process.
Metal-Alkoxide Catalysts (Ti, Sn, Al)
Metal-alkoxide catalysts, particularly those based on titanium (Ti), tin (Sn), and aluminum (Al), have been investigated for the ring-opening polymerization of IPGE. tandfonline.com These catalysts are often used in coordination polymerization mechanisms.
A study compared the polymerization of IPGE using tetrafluorophthalate complexes of aluminum sec-butoxide (B8327801), tin tert-butoxide, and titanium isopropoxide. tandfonline.com The results showed that these metal-alkoxide based catalysts were effective in polymerizing IPGE. tandfonline.com
Tetrafluorophthalate–titanium isopropoxide: Polymerization of IPGE with this catalyst at 75°C for 3 days yielded a polymer with a weight average molecular weight (Mw) of 2775 Da and a number average molecular weight (Mn) of 1871 Da, resulting in a polydispersity index (Mw/Mn) of 1.48. tandfonline.com
Tetrafluorophthalate tin tert-butoxide: This catalyst also initiated the polymerization of IPGE at 75°C. tandfonline.com
Tetrafluorophthalate aluminum sec-butoxide: This aluminum-based catalyst was also shown to be active for the polymerization of IPGE. tandfonline.com
The stereoselectivity of the polymerization was found to be higher with these tetrafluorophthalate-metal catalysts compared to simpler alkali metal hydroxides or alkoxides. tandfonline.com The structure of the polymer, particularly the arrangement of the main chain and side groups, can be analyzed using 13C NMR spectroscopy to determine the tacticity (isotactic, syndiotactic, or atactic). tandfonline.com For example, in the 13C NMR spectrum of poly(IPGE) prepared with a tetrafluorophthalate–titanium complex, the main chain methylene carbon appears as three signals, indicating triad (B1167595) sensitivity (isotactic, heterotactic, and syndiotactic arrangements). tandfonline.com
| Catalyst | Temperature (°C) | Time (days) | Mw (Da) | Mn (Da) | Mw/Mn |
| Tetrafluorophthalate–titanium isopropoxide | 75 | 3 | 2775 | 1871 | 1.48 |
Potassium Hydroxide and Potassium tert-Butoxide
Potassium hydroxide (KOH) and potassium tert-butoxide (KOtBu) are common and effective catalysts for the anionic ring-opening polymerization of IPGE. researchgate.nettandfonline.com
Potassium Hydroxide (KOH): Polymerization of IPGE with KOH at 75°C for 3 days was carried out, and the resulting polymer was characterized. tandfonline.com In general, KOH is used to prepare polyether-diols from monosubstituted oxiranes. researchgate.net
Potassium tert-Butoxide (KOtBu): The polymerization of IPGE with KOtBu has been studied at different temperatures. tandfonline.com At 25°C for 2 days, the conversion of monomer to polymer was 17%, while at 50°C for 2 days, the conversion increased significantly to 84%. tandfonline.com The polymer prepared at 50°C for 2 days had a weight average molecular weight (Mw) of 27,517 Da and a number average molecular weight (Mn) of 26,778 Da, with a narrow polydispersity index (Mw/Mn) of 1.03. tandfonline.com This indicates a well-controlled polymerization with minimal chain transfer reactions. tandfonline.com
The reactivity of IPGE towards nucleophilic attack by OH- ions is reported to be lower than that of other epoxides like 3-glycidyloxypropyltrimethoxysilane and propylene (B89431) oxide. tandfonline.com
| Catalyst | Temperature (°C) | Time (days) | Conversion (%) | Mw (Da) | Mn (Da) | Mw/Mn |
| KOtBu | 25 | 2 | 17 | - | - | - |
| KOtBu | 50 | 2 | 84 | 27,517 | 26,778 | 1.03 |
Control of Polymer Microstructure and Tacticity
The microstructure and tacticity of poly(glycidyl isopropyl ether) (PiPGE) are critical factors that influence its physical and mechanical properties.
The polymerization of this compound can result in different polymer architectures, primarily atactic and isotactic forms. researchgate.net
Atactic PiPGE: When racemic mixtures of this compound are polymerized, the resulting polymer typically has an atactic structure. mpg.de This means the isopropyl ether side chains are randomly arranged along the polymer backbone. Atactic PiPGE is generally amorphous. acs.org
Isotactic PiPGE: The synthesis of isotactic PiPGE, where the side chains have a regular, repeating orientation, can be achieved through the polymerization of enantiomerically pure monomers. researchgate.net Isotactic poly(glycidyl ethers) have shown the ability to crystallize, which significantly affects their material properties. acs.org
The tacticity of the polymer can be analyzed using techniques like 13C NMR spectroscopy, which can distinguish between isotactic, heterotactic, and syndiotactic triads in the polymer chain. tandfonline.com For example, in the 13C NMR spectrum of poly(isopropylglycidyl ether), the methine carbon can show three distinct peaks corresponding to these different tacticities. tandfonline.com
The choice of catalyst plays a crucial role in controlling the stereochemistry of the polymerization of this compound. Stereoselective catalysts can favor the formation of a specific tacticity. tandfonline.com
Certain catalyst systems have been shown to be more stereoselective in the polymerization of isopropylglycidyl ether (IPGE). tandfonline.com For instance, tetrafluorophthalate-metal catalysts have demonstrated higher stereoselectivity compared to others. tandfonline.com The number of methyl peaks observed in the 1H and 13C NMR spectra of the isopropoxide group can indicate the degree of stereoselectivity. tandfonline.com A reduced number of peaks suggests a more stereoselective polymerization. tandfonline.com
The development of single-site catalysts is a major focus in achieving high stereocontrol in ring-opening polymerizations. rsc.org While much of this research has focused on monomers like lactides, the principles are applicable to epoxides like GIPE. The goal is to design catalysts that can precisely control the monomer insertion, leading to polymers with well-defined tacticities and, consequently, tailored properties. scispace.com
Atactic and Isotactic Polymer Architectures
Copolymerization Strategies with Isopropyl Glycidyl Ether
Copolymerization is a versatile strategy to modify the properties of polymers. Isopropyl glycidyl ether (iPGE) can be copolymerized with other monomers to create materials with a range of properties.
In statistical copolymerization, two or more monomers are polymerized simultaneously, resulting in a random distribution of monomer units along the polymer chain. coledeforest.com Statistical copolymers of iPGE have been synthesized with other alkyl glycidyl ethers, such as ethyl glycidyl ether (EGE). coledeforest.com
For example, statistical copolymers of EGE and iPGE have been synthesized via anionic ring-opening polymerization. coledeforest.com The properties of these copolymers can be tuned by adjusting the ratio of the comonomers. This approach has been used to create thermoresponsive polymers with adjustable lower critical solution temperatures (LCST). acs.org
The following table summarizes the characteristics of statistically copolymerized triblock copolymers containing ethyl glycidyl ether and isopropyl glycidyl ether.
| Polymer | Side chain (R1/R2) | Mn (× 10³ g mol⁻¹) | DP (z/y) | Ð | Tcp (°C) |
| 5 | Ethyl/Isopropyl (75:25) | 2.6-b-8-b-2.6 | 25/25 | 1.16 | 21 |
| 6 | Ethyl/Isopropyl (50:50) | 2.7-b-8-b-2.7 | 25/25 | 1.14 | 18 |
| 7 | Ethyl/Isopropyl (25:75) | 2.8-b-8-b-2.8 | 25/25 | 1.15 | 13 |
| Data sourced from Fellin et al. (2018) coledeforest.com |
Block copolymers consist of two or more long sequences (blocks) of different monomer units. The synthesis of block copolymers containing PiPGE allows for the combination of different polymer properties in a single macromolecule.
A common strategy involves the synthesis of ABA triblock copolymers, where 'A' is a poly(alkyl glycidyl ether) block and 'B' is a poly(ethylene oxide) (PEO) block. nsf.gov For instance, poly(isopropyl glycidyl ether)-b-poly(ethylene oxide)-b-poly(isopropyl glycidyl ether) (PiPGE-b-PEO-b-PiPGE) triblock copolymers have been synthesized. coledeforest.comnsf.gov These copolymers can self-assemble in aqueous solutions to form hydrogels with tunable temperature and shear-responsive properties. nsf.govresearchgate.net
The synthesis is often achieved through anionic ring-opening polymerization, using a PEO macroinitiator. coledeforest.com The molecular weight and block lengths can be controlled by adjusting the monomer-to-initiator ratio. nsf.gov Gel permeation chromatography (GPC) is used to confirm the successful formation of block copolymers with narrow dispersity. nsf.gov
Alternating Copolymerization with Carbon Dioxide
The alternating copolymerization of epoxides, such as glycidyl ethers, with carbon dioxide (CO2) represents a significant pathway to creating polycarbonates. Research has demonstrated the synthesis of various polycarbonates by incorporating different glycidyl ethers, including phenyl, tert-butyl, n-butyl, ethyl, and isopropyl glycidyl ether. researchgate.net This process can be effectively catalyzed by zinc glutarate. researchgate.net The resulting polycarbonates, which feature carbonate linkages in the polymer backbone, are investigated for applications as novel ion-conductive polymer electrolytes. researchgate.net It is proposed that the polycarbonate structure may weaken the strong interactions with cations compared to conventional polyether electrolytes. researchgate.net In these copolymerizations, tertiary phosphonium (B103445) borane (B79455) analogues have been identified as effective catalysts, enabling the reaction of epoxides like n-butyl glycidyl ether with CO2 to form polyalkylene carbonates with high chemo-selectivity (>95%). researchgate.net
Synthesis of Poly(this compound) and Derivatives
This compound serves as a monomer in various polymerization reactions, leading to a range of polymer architectures and materials. Its epoxide ring is reactive and can be opened under different catalytic conditions to form polymers. smolecule.com Ring-opening polymerization is a primary method for synthesizing polymers from this compound, often employing catalysts like potassium hydroxide. smolecule.comtandfonline.com
Hyper-branched (HB) polymers can be synthesized using this compound as a comonomer. One method involves the anionic ring-opening polymerization of glycidol (B123203) and this compound. researchgate.net In this approach, glycerol (B35011) can be used as the initial core for a multi-layered structure, creating highly branched architectures. researchgate.net While direct polymerization of glycidol leads to hyperbranched polyglycerol, the incorporation of other glycidyl ethers allows for modification of the polymer's properties. rsc.org Hyperbranched polymers are noted for their three-dimensional, intricately branched structures, which differ from linear or cross-linked polymers and generally exhibit high solubility and low viscosity. researchgate.netchemmethod.com
Polyether network materials can be synthesized in a single step from various glycidyl ether monomers, including isopropyl glycidyl ether (IGE). google.com A novel method involves the (photoinitiated) cationic ring-opening polymerization of a mixture of monomers. google.comgoogle.com These mixtures can include monoglycidyl ethers with different side chains (such as methyl, ethyl, isopropyl, or n-butyl glycidyl ether), glycerol glycidyl ethers, and poly(ethylene glycol) diglycidyl ethers (PEGDE). google.comgoogle.com A photoinitiator, such as diphenyliodonium (B167342) hexafluorophosphate, can be used to initiate the cationic polymerization upon irradiation with light, which forms a strong acid that protonates the glycidyl ether groups. google.comgoogle.com This method allows for the creation of homo-, co-, and terpolymer networks with a highly homogeneous and amorphous architecture. google.comgoogle.com The properties of these networks, such as the glass transition temperature (Tg), can be systematically varied by adjusting the monomer composition. google.com
Table 1: Glass Transition Temperatures (Tg) of GGE/IGE Copolymer Networks Data derived from dynamic mechanical thermal analysis (DMTA) of networks formed from glycerol glycidyl ether (GGE) and isopropyl glycidyl ether (IGE).
| Weight % of IGE in Network | Glass Transition Temperature (Tg) (°C) |
| 0% | ~40 |
| 20% | ~15 |
| 40% | ~ -5 |
| 60% | ~ -25 |
| This interactive table is based on graphical data presented in patent literature. google.com |
Hyper-Branched Polymer Structures Incorporating this compound
Thermoresponsive Properties of Poly(this compound)
Thermoresponsive polymers exhibit a change in solubility in response to temperature variations. Polymers based on glycidyl ethers are a significant class of such materials, known for exhibiting Lower Critical Solution Temperature (LCST) behavior in aqueous solutions. nih.govnih.gov
Polymers displaying LCST-type behavior are soluble in a solvent (typically water) below a certain temperature, known as the cloud point temperature (Tcp), but become insoluble and phase-separate as the temperature is raised above this point. rsc.orgnih.govmdpi.com This transition is reversible and involves a conformational change from a hydrated coil to a dehydrated globule state. nih.govmdpi.com
The homopolymer of this compound is considered hydrophobic and not soluble in water at room temperature. researchgate.netnih.gov In contrast, homopolymers of more hydrophilic short-chain alkyl glycidyl ethers, such as poly(glycidyl methyl ether) (PGME) and poly(ethyl glycidyl ether) (PEGE), are water-soluble and exhibit LCST behavior. researchgate.netnih.govrsc.org Therefore, this compound is primarily used as a comonomer to modulate the thermoresponsive properties of copolymers rather than as a homopolymer for these applications. researchgate.netrsc.org
By statistically copolymerizing hydrophobic monomers like isopropyl glycidyl ether (iPGE) with more hydrophilic glycidyl ether monomers, the cloud point can be adjusted. For example, ABA triblock copolymers of poly(isopropyl glycidyl ether-stat-ethyl glycidyl ether)-block-poly(ethylene oxide)-block-poly(isopropyl glycidyl ether-stat-ethyl glycidyl ether) have been synthesized. rsc.org The sol-gel transition temperature of the resulting hydrogels is tunable based on the ratio of ethyl and isopropyl glycidyl ether monomers in the 'A' block. rsc.org
Similarly, the LCST can be increased by copolymerizing with hydrophilic monomers. fu-berlin.de For instance, statistical copolymers of glycidyl methyl ether (GME) and ethyl glycidyl ether (EGE) have cloud points that can be tuned between 10 °C and 60 °C depending on the comonomer ratio. nih.govacs.org Grafting isopropyl glycidyl ether onto a hydrophilic backbone like hydroxyethyl (B10761427) cellulose (B213188) also induces thermoresponsive behavior, with the LCST decreasing as the degree of substitution with the hydrophobic isopropyl groups increases. ncsu.edu This demonstrates that the incorporation of the isopropyl glycidyl ether moiety is a versatile tool for designing "smart" polymers with specific, temperature-triggered responses. researchgate.netnih.gov
Table 2: Cloud Point Temperatures (Tcp) of Various Poly(glycidyl ether) Homopolymers in Water This table summarizes the LCST-type phase transition temperatures for different poly(glycidyl ether) homopolymers, highlighting the effect of the side chain structure.
| Polymer | Cloud Point (Tcp) (°C) |
| Poly(glycidyl methyl ether) (PGME) | 65.5 rsc.org |
| Poly(ethyl glycidyl ether) (PEGE) | 10.3 rsc.org |
| Poly(2-methoxyethyl glycidyl ether) (PMeEOGE) | 91.6 rsc.org |
| Poly(2-ethoxyethyl glycidyl ether) (PEtEOGE) | 41.3 rsc.org |
| Poly(2-(2-methoxyethoxy)ethyl glycidyl ether) (PMeEO2GE) | 58.2 rsc.org |
| Poly(isopropyl glycidyl ether) (PiPrGE) | Insoluble researchgate.netnih.gov |
| Data is for polymers with a number average molecular weight (Mn) of approximately 5000 g mol⁻¹. rsc.org |
Molecular Dynamics Simulations of Thermal Response
Molecular dynamics (MD) simulations are a powerful computational tool for investigating the microscopic behavior and thermal response of polymers. These simulations provide detailed insights into chain dynamics, conformational changes, and interactions with surrounding molecules, such as solvents, as a function of temperature. For thermoresponsive polymers, MD simulations can elucidate the mechanisms behind phenomena like the lower critical solution temperature (LCST), where a polymer undergoes a phase transition from a soluble to an insoluble state upon heating.
Studies on analogous PGEs with different alkyl side chains (e.g., methyl or ethyl groups) have utilized all-atom MD simulations to explore their behavior in aqueous solutions. mdpi.comnih.govresearchgate.netnih.gov These investigations typically focus on:
Chain Conformation: Analyzing the radius of gyration to understand the coil-to-globule transition of the polymer chains with changing temperature. mdpi.com
Hydrogen Bonding: Examining the recombination of hydrogen bonds between the polymer and water molecules, and within the polymer itself, which is a key factor in the LCST behavior. nih.gov
Hydration Shells: Investigating the structure and dynamics of water molecules in the immediate vicinity of the polymer, particularly around the hydrophobic side chains. mdpi.comresearchgate.net
For instance, research on PGEs with oligooxyethylene side chains has shown a notable correlation between the phase-transition temperature and the temperature response of the first water-solvation shell around the terminal alkyl groups. mdpi.comresearchgate.netnih.gov However, direct findings or data tables from molecular dynamics simulations specifically detailing the thermal response of poly(this compound) are not present in the available literature. Further computational research would be necessary to characterize its specific thermal properties at the molecular level.
Toxicological Research and Biological Interactions of Glycidyl Isopropyl Ether
Mechanisms of Toxicity
Glycidyl (B131873) isopropyl ether (IGE), a member of the glycidyl ether family, possesses a reactive epoxide ring that is central to its biological interactions and toxicological profile. acs.orgchemicalbook.in The reactivity of this functional group allows it to engage with various cellular components, leading to a range of biological effects. acs.org
Interaction with Biological Macromolecules (DNA, Proteins, Phospholipids)
The primary mechanism through which glycidyl isopropyl ether exerts its effects is the covalent binding of its electrophilic epoxide group to nucleophilic sites on biological macromolecules. acs.org Reactive epoxides are frequently suspected of causing toxicity by forming haptens through their binding to macromolecules like DNA and proteins. acs.org
Proteins: IGE has been shown to react with proteins. It can be used as a monofunctional reagent to mask amine or carboxylic acid groups within protein structures, such as collagen. nih.govmdpi.com This interaction results in the formation of a stiff, crosslinked collagen material. nih.govmdpi.com The epoxide group of IGE can react with various biomolecules that contain nucleophilic groups, such as the amine and thiol groups found in proteins and antibodies, to form stable covalent bonds. smolecule.com This reactivity is utilized in bioconjugation chemistry. smolecule.com
DNA: The potential for IGE to interact directly with DNA is a significant aspect of its toxicology. acs.orgsmolecule.com While specific IGE-DNA adducts are not extensively detailed in the available literature, the compound's genotoxic activity implies such interactions occur. smolecule.comuww.edulookchem.com In laboratory settings, this compound has been used as a chemical linker to facilitate the attachment of nanoparticles to DNA, further demonstrating its capacity to interact within a DNA-containing complex, often through an intermediary molecule like dopamine. researchgate.netnih.govdtic.mil
Phospholipids (B1166683): Specific research detailing the direct interaction of this compound with phospholipids is not prominent in the reviewed literature. However, the high reactivity of the epoxide ring suggests a potential for interaction with nucleophilic sites on these membrane components, though this is less characterized than its interactions with proteins and DNA.
Cytotoxic Effects at the Cellular Level
This compound has been observed to exhibit toxic effects on cells, although the precise mechanisms are an area of ongoing investigation. smolecule.com Studies on glycidyl ethers as a class have reported bone marrow cytotoxicity in animal models. cdc.gov
Interestingly, the cytotoxic properties of IGE can be modulated depending on its chemical context. In studies involving titanium dioxide nanoparticles (TiO2-NPs), modifying the surface of these nanoparticles with this compound was found to decrease their inherent toxic effect on Madin-Darby canine kidney (MDCK) cells. aidic.itresearchgate.netcetjournal.it The GIE modification creates a protective layer that shields the cells from the more aggressive action of the unmodified TiO2-NPs. aidic.itresearchgate.net
| Study Focus | Cell Line | Observation | Reference |
|---|---|---|---|
| General Cytotoxicity | Not specified | May exhibit toxic effects on cells. | smolecule.com |
| Surface Modification of TiO₂ Nanoparticles | MDCK (Madin-Darby canine kidney) | Surface modification of TiO₂-NPs with GIE decreases the nanoparticles' toxic effect on the cells. | aidic.itresearchgate.net |
| Class Effect in Animal Models | Not specified | Glycidyl ethers as a class have been associated with bone marrow cytotoxicity. | cdc.gov |
Genotoxic Potential and DNA Adduct Formation
The genotoxic potential of this compound is a key area of toxicological concern, with studies suggesting it can interact with DNA and lead to genetic damage. smolecule.com This potential is recognized in its hazard classification as a substance suspected of causing genetic defects (Muta. 2, H341). sigmaaldrich.com
Research has provided direct evidence of its genotoxic activity. An in vitro study on hamster lung cells demonstrated that this compound induces sister chromatid exchange, a marker of DNA alteration and repair. uww.edulookchem.com The formation of DNA adducts is the presumed mechanism underlying this genotoxicity, stemming from the covalent binding of the electrophilic epoxide to nucleophilic sites on DNA bases. acs.org
| Test System | Finding | Reference |
|---|---|---|
| In vitro - Hamster Lung Cells | Positive for inducing sister chromatid exchange. | uww.edulookchem.com |
| Hazard Classification | Classified as Mutagenicity Category 2 ("Suspected of causing genetic defects"). | sigmaaldrich.com |
Toxicokinetic Investigations of Isopropyl Glycidyl Ether
While the toxicity of glycidyl ethers has been studied for some time, detailed information on their toxicokinetics has been limited. acs.orgnih.gov Recent research has focused on characterizing the absorption, distribution, metabolism, and excretion of IGE to better understand its behavior in a biological system. nih.govacs.org
Systemic Exposure and Concentration in Biological Fluids
To investigate the systemic concentrations of IGE, a sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for its quantification in rat plasma. nih.gov This analytical method enabled the evaluation of IGE blood plasma concentrations following oral administration in rats. nih.gov
A key finding from these toxicokinetic studies was the observation of dose-dependent, superproportional systemic exposure within the studied dose range. nih.gov This indicates that as the administered dose increases, the concentration of IGE in the bloodstream increases more than proportionally, which can have significant implications for its toxic potential at higher exposure levels. The developed analytical method achieved a lower limit of quantification (LLOQ) of 0.01 μg/mL in plasma, providing the necessary sensitivity for these investigations. nih.gov
Identification of Metabolic Pathways and Metabolites
The biotransformation of this compound is a critical process that influences its toxicity and elimination from the body. Studies in rats have led to the tentative identification of several metabolites in plasma, shedding light on the primary metabolic pathways. nih.govacs.org
The identified metabolites suggest that IGE undergoes several key biotransformation reactions, including:
Hydrolysis: The opening of the epoxide ring to form a diol, a common pathway for epoxides, is indicated by the presence of 3-isopropoxy-2-hydroxy-1-propanol (M1). nih.gov
Conjugation: The parent compound or its metabolites are conjugated with endogenous molecules to facilitate excretion. This is evidenced by the identification of glutathione (B108866) (M11), sulfate (B86663) (M3), and glucuronide (M4) conjugates. nih.govacs.org The formation of a glutathione conjugate is a major detoxification pathway for reactive epoxides. nih.gov
Oxidation and Further Conjugation: The presence of metabolites like 3-isopropoxy-2-hydroxypropionic acid (M5) and N-acetylserine conjugates (M6, M7) points to more complex pathways involving oxidation and subsequent conjugation. nih.gov
| Metabolite ID | Identified Compound | Reference |
|---|---|---|
| M1 | 3-isopropoxy-2-hydroxy-1-propanol | nih.gov |
| M3 | Sulfate-conjugate of IGE | nih.gov |
| M4 | Glucuronide-conjugate of IGE | nih.govacs.org |
| M5 | 3-isopropoxy-2-hydroxypropionic acid | nih.gov |
| M6 | O-isopropyl-N-acetylserine | nih.gov |
| M7 | O-(2-hydroxy-isopropyl)-N-acetylserine | nih.gov |
| M11 | Glutathione-conjugate of IGE | nih.gov |
Enzyme-Mediated Detoxification (e.g., Epoxide Hydrolase)
The detoxification of this compound, like other glycidyl ethers, is primarily managed through enzymatic processes in the body. The key enzyme responsible for its metabolism is epoxide hydrolase. doi.org Epoxide hydrolases are a class of enzymes that catalyze the hydrolysis of epoxide rings, converting them into the corresponding, less reactive vicinal diols by adding a water molecule. researchgate.netnih.govmdpi.com This biotransformation is a critical detoxification pathway, as the epoxide group is highly reactive and electrophilic, giving it the potential to bind to essential macromolecules like DNA and proteins, which can lead to toxicity. doi.org
Epoxide hydrolase has been identified as the dominant enzyme in the metabolism and detoxification of glycidyl ethers. doi.org The hydrolytic opening of the epoxide ring is a crucial first step. doi.org Following this initial hydrolysis, further metabolic conversions can occur. For instance, studies on the related n-butyl glycidyl ether have shown that the resulting diol is further metabolized to products such as 3-butoxy-2-acetylaminopropionic acid, 3-butoxy-2-hydroxypropionic acid, and butoxyacetic acid before excretion. doi.org Research on this compound has identified several metabolites in rat plasma, including 3-isopropoxy-2-hydroxy-1-propanol (the diol formed by epoxide hydrolysis), as well as sulfate and glucuronide conjugates, and glutathione conjugates, indicating a complex metabolic pathway following the initial detoxification step. nih.gov
In Vivo Toxicological Studies
In vivo studies have demonstrated that this compound can induce systemic toxicity following repeated exposures. doi.org Early research identified isopropyl glycidyl ether as a compound exhibiting systemic effects after repeated inhalation exposure in various animal species, including mice, rats, and rabbits. doi.org More recent subchronic inhalation studies in rats have reported specific systemic effects, including decreased weight gain, inflammation of the lungs, and pneumonia. noaa.gov These findings underscore the potential for systemic health effects from prolonged occupational or environmental exposure.
Screening studies for reproductive and developmental toxicity have been conducted for this compound. doi.org The results from a combined repeated dose toxicity study with a reproduction/developmental toxicity screening test (OECD Guideline 422) are available in the Registration Dossiers of the European Chemicals Agency. doi.orgoecd.org This comprehensive study revealed significant effects on both general health and reproductive outcomes in rats. doi.org Key findings included reduced body weight gain and notable macroscopic and microscopic changes in the stomach. doi.org Critically, the study reported a complete lack of fertility at the highest dose administered. doi.org The National Institute for Occupational Safety and Health (NIOSH) lists possible reproductive effects as a symptom of exposure. cdc.gov
Table 1: Summary of Findings from OECD 422 Study on this compound
| Endpoint | Observed Effect |
|---|---|
| General Toxicity | Reduced body weight gain |
| Organ Toxicity | Macro- and microscopic changes in the stomach |
| Reproductive Performance | Complete lack of fertility |
Source: European Chemicals Agency Registration Dossier, as cited in Chemical Research in Toxicology. doi.org
Toxicological assessments have identified specific organ systems that are targets for the effects of this compound. The reproductive system and the hemopoietic (blood-forming) system are of particular concern. cdc.govnih.gov NIOSH lists the blood and the reproductive system among the target organs for this chemical. cdc.govnih.gov Symptoms of exposure can include effects on both of these systems. cdc.gov
While research on the broader class of glycidyl ethers has raised concerns about the potential to produce testicular atrophy, specific studies detailing these effects for isopropyl glycidyl ether are less common. industrialchemicals.gov.au However, given that reproductive toxicity and effects on the reproductive system are noted, the testes are considered a target organ. cdc.govnih.govchemservice.com Similarly, the hemopoietic system is identified as a target, with potential for adverse effects on blood components following exposure. cdc.govnih.govchemservice.com
Table 2: Identified Target Organs for this compound
| Organ System | Potential Effects |
|---|---|
| Reproductive System | Possible reproductive effects, impaired fertility. doi.orgcdc.gov |
| Hemopoietic System | Possible effects on blood. cdc.govnih.govchemservice.com |
| Respiratory System | Irritation, inflammation, pneumonia. noaa.govcdc.govinchem.org |
| Eyes | Irritation. cdc.govinchem.org |
| Skin | Irritation, sensitization. cdc.govinchem.org |
Source: NIOSH, INCHEM. cdc.govnih.govinchem.org
Reproductive and Developmental Toxicity Screening
Occupational Health Research and Exposure Assessments
In occupational settings, workers can be exposed to this compound through several routes, with dermal contact and inhalation being the most significant. cdc.govcdc.gov Dermal contact is considered a major route of exposure for the glycidyl ether class of chemicals. cdc.gov While the compound can cause skin irritation and sensitization, high doses may also be absorbed through the skin, leading to systemic effects. cdc.gov
Although this compound has a relatively low vapor pressure, inhalation is a possible and important secondary route of exposure. nih.govcdc.gov A harmful concentration of vapor in the air can be reached relatively quickly upon evaporation at room temperature. inchem.org Inhalation of vapors can cause irritation to the upper respiratory system, and at high concentrations, may lead to more severe effects such as lung edema and systemic toxicity. cdc.govinchem.orgcdc.gov Workplace exposure limits (WELs) have been established by various regulatory bodies to protect workers from the potential hazards associated with inhaling this compound vapors. cdc.govontario.caworksafebc.com
Development of Exposure Limits and Monitoring Strategies
The establishment of occupational exposure limits (OELs) and the development of effective monitoring strategies are critical for protecting workers from potential health risks associated with this compound (IGE). Regulatory bodies and occupational health organizations worldwide have set exposure guidelines based on toxicological data. Concurrently, standardized analytical methods have been developed for monitoring airborne concentrations of the compound in workplace settings.
Occupational Exposure Limits (OELs)
Several organizations have established time-weighted average (TWA), short-term exposure limits (STEL), and ceiling limits to minimize the risk of adverse health effects from IGE exposure. These limits are based on findings of irritation to the eyes, skin, and respiratory tract, as well as potential chronic effects. noaa.govinchem.orgdnacih.comdnacih.com The primary regulatory and advisory bodies in the United States, including the American Conference of Governmental Industrial Hygienists (ACGIH), the Occupational Safety and Health Administration (OSHA), and the National Institute for Occupational Safety and Health (NIOSH), have all issued specific limits for IGE. osha.gov
The ACGIH recommends a Threshold Limit Value-Time-Weighted Average (TLV-TWA) of 50 parts per million (ppm) and a Short-Term Exposure Limit (TLV-STEL) of 75 ppm. inchem.orgacgih.org OSHA has set a Permissible Exposure Limit (PEL) as an 8-hour TWA of 50 ppm. osha.govmicrokat.grdnacih.com NIOSH provides a Recommended Exposure Limit (REL) as a Ceiling concentration of 50 ppm, which should not be exceeded during any part of the workday, even for a 15-minute period. microkat.grdnacih.comnih.govdraeger.com The Immediately Dangerous to Life or Health (IDLH) value has been established at 400 ppm. microkat.grdnacih.comcdc.gov
Occupational Exposure Limits for this compound
| Issuing Organization | Type of Limit | Value (ppm) | Value (mg/m³) | Notes | Source(s) |
|---|---|---|---|---|---|
| ACGIH | TLV-TWA | 50 | 238 | 8-hour Time-Weighted Average | inchem.orgacgih.org |
| TLV-STEL | 75 | 356 | 15-minute Short-Term Exposure Limit | inchem.orgacgih.org | |
| OSHA | PEL-TWA | 50 | 240 | 8-hour Time-Weighted Average | osha.govmicrokat.grnih.gov |
| NIOSH | REL-C | 50 | 240 | 15-minute Ceiling Limit | microkat.grdnacih.comnih.gov |
| NIOSH | IDLH | 400 | - | Immediately Dangerous to Life or Health | microkat.grdnacih.comcdc.gov |
Monitoring Strategies
Effective monitoring strategies are essential for assessing workplace exposures and ensuring compliance with established OELs. These strategies typically involve air sampling and analysis, and in some cases, biological monitoring.
Air Monitoring
The primary method for monitoring worker exposure to this compound is through air sampling. eskosafety.com NIOSH has published a validated analytical method, NIOSH Method 1620, specifically for measuring airborne IGE. nih.govcdc.govkeikaventures.com This method utilizes a solid sorbent tube (charcoal) to collect the sample from the worker's breathing zone, followed by laboratory analysis. cdc.govosha.gov
The analysis is performed using gas chromatography with a flame ionization detector (GC-FID). cdc.gov This technique allows for the accurate quantification of IGE concentrations in the air. The working range for this method is from 25 to 500 mg/m³ (approximately 5 to 105 ppm) for a 10-liter air sample. cdc.gov
NIOSH Method 1620 for this compound Air Sampling
| Parameter | Specification | Source(s) |
|---|---|---|
| Technique | Gas Chromatography, Flame Ionization Detector (GC-FID) | cdc.gov |
| Sampler | Charcoal Sorbent Tube | cdc.gov |
| Flow Rate | 0.01 to 0.2 L/min | cdc.gov |
| Sample Volume | 1 to 30 L | cdc.gov |
| Desorption | 0.5 mL Carbon disulfide | cdc.gov |
| Calibration | Standard solutions of IGE in Carbon disulfide | cdc.gov |
Biological Monitoring
While air monitoring assesses external exposure, biological monitoring evaluates the absorbed dose of a chemical by measuring the substance or its metabolites in biological samples. As of recent findings, there are no established Biological Exposure Indices (BEIs) for this compound. osha.gov Research into the metabolism and toxicokinetics of IGE is ongoing. cdc.gov A 2025 study successfully developed a method to quantify IGE in rat plasma and identified seven potential metabolites. acs.orgdoi.org These findings are a promising step toward developing methods for biomonitoring in humans, which could provide valuable data for exposure and risk assessment in occupational health. acs.orgdoi.org
Analytical Methodologies for Characterization and Quantification of Glycidyl Isopropyl Ether
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental for elucidating the molecular structure of glycidyl (B131873) isopropyl ether and confirming its identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural confirmation of glycidyl isopropyl ether. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom in the molecule.
¹H NMR: The proton NMR spectrum of pure this compound displays characteristic signals corresponding to the protons of the isopropyl group and the epoxy ring. The assignments show distinct chemical shifts for the methyl protons of the isopropyl group, the methine proton of the isopropyl group, and the three non-equivalent protons of the oxirane ring (CH and CH₂). tandfonline.comchemicalbook.com Upon ring-opening polymerization, the signals for the epoxy ring protons at approximately 2.35-2.89 ppm shift to higher values (3.20–3.83 ppm), indicating the formation of the polymer backbone. tandfonline.com
¹³C NMR: The ¹³C NMR spectrum of pure IGE shows six distinct resonances, corresponding to the six unique carbon atoms in the structure. tandfonline.comchemicalbook.com These include two signals for the non-equivalent methyl carbons of the isopropyl group, one for the isopropyl methine carbon, one for the ether-linked methylene (B1212753) carbon (CH₂O), and two for the carbons of the epoxide ring (ring-CH₂ and ring-CH). tandfonline.com
Table 1: Typical NMR Chemical Shifts (ppm) for this compound in CDCl₃
| Nucleus | Assignment | Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|
| ¹H NMR | -CH(CH₃)₂ | 3.65 - 3.68 | chemicalbook.com |
| -O-CH₂- | 3.41 | chemicalbook.com | |
| Oxirane CH | 3.13 | chemicalbook.com | |
| Oxirane CH₂ | 2.61 - 2.79 | chemicalbook.com | |
| ¹³C NMR | -CH(CH₃)₂ | 72.14 | chemicalbook.com |
| -O-CH₂- | 68.99 | chemicalbook.com | |
| Oxirane CH | 51.10 | chemicalbook.com | |
| Oxirane CH₂ | 44.43 | chemicalbook.com | |
| -CH(CH₃)₂ | 21.94 - 22.16 | chemicalbook.com |
Fourier-Transform Infrared (FTIR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the key functional groups present in this compound. The FTIR spectrum provides confirmation of the ether linkage and the characteristic epoxide ring. The key absorption bands include C-O-C stretching vibrations for the ether and the epoxide, as well as the asymmetric ring stretching of the epoxide, often referred to as the "12μ band" (~830-840 cm⁻¹). tandfonline.comnsf.gov The C-H stretching of the alkyl groups is also prominent.
Chromatographic Separation and Detection Methods
Chromatographic techniques are indispensable for separating this compound from complex mixtures, determining its purity, and quantifying its concentration. nsf.govcdc.govmdpi.comnih.gov
Gas Chromatography (GC) for Purity and Concentration Determination
Gas chromatography (GC), typically coupled with a Flame Ionization Detector (FID), is a standard method for assessing the purity of this compound and for quantifying it in various matrices, including air samples. fishersci.camerckmillipore.com The NIOSH Method 1620, for instance, provides a validated procedure for determining airborne concentrations of IGE. cdc.gov The method involves collecting the analyte on a solid sorbent like charcoal, desorbing it with a solvent such as carbon disulfide, and analyzing the eluate by GC-FID. cdc.gov This technique offers high resolution and sensitivity for volatile compounds like IGE. cdc.gov
Table 2: Typical GC Operating Conditions for this compound Analysis (NIOSH Method 1620)
| Parameter | Condition | Reference |
|---|---|---|
| Column | 3.2-mm ID x 3 m, stainless steel, packed with 10% FFAP on 80/100 Chromosorb W-AW | cdc.gov |
| Carrier Gas | Nitrogen (N₂) | cdc.gov |
| Flow Rate | 50 mL/min | cdc.gov |
| Injection Temperature | 205 °C | cdc.gov |
| Detector Temperature (FID) | 270 °C | cdc.gov |
| Column Temperature | 115 °C | cdc.gov |
| Injection Volume | 5 µL | cdc.gov |
Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Analysis
When this compound is used as a monomer to create polymers (poly-IPGE), Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary method for characterizing the resulting polymers. tandfonline.comnsf.gov GPC separates polymer chains based on their hydrodynamic volume in solution, allowing for the determination of key parameters like number-average molecular weight (Mn), weight-average molecular weight (Mw), and the molecular weight distribution or dispersity (Ð = Mw/Mn). tandfonline.comcoledeforest.com Tetrahydrofuran (THF) is a common mobile phase, and detection is often achieved using a refractive index (RI) detector. tandfonline.comacs.org
Table 3: Example GPC System for Poly(isopropyl glycidyl ether) Analysis
| Parameter | Description | Reference |
|---|---|---|
| System | Shimadzu prominence GPC system | tandfonline.com |
| Columns | Set of two columns: PSS SDV 5 μL 1000 Å and PSS SDV 5 μL 50 Å | tandfonline.com |
| Mobile Phase | Tetrahydrofuran (THF) | tandfonline.com |
| Flow Rate | 1.0 mL/min | tandfonline.com |
| Detector | Refractive Index Detector (RID) | tandfonline.com |
| Column Temperature | 30 °C | tandfonline.com |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Analysis and Metabolite Identification
For trace analysis and the identification of metabolites in complex biological matrices like blood plasma, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to its superior sensitivity and specificity. nih.govnih.gov The analysis of IGE presents a challenge as it does not readily form a protonated molecule ion under typical atmospheric pressure ionization conditions. nih.govacs.org To overcome this, an innovative method utilizing in-source derivatization based on the Meerwein reaction has been developed. This gas-phase reaction with the ethylnitrilium ion (formed from the acetonitrile (B52724) in the mobile phase) significantly increases sensitivity, achieving a lower limit of quantification (LLOQ) of 0.01 μg/mL in rat plasma. nih.govacs.org
This powerful technique has been successfully applied to toxicokinetic studies, enabling not only the quantification of the parent compound but also the tentative identification of several metabolites in rat plasma. nih.govacs.org
Identified metabolites include:
3-isopropoxy-2-hydroxy-1-propanol (M1)
Sulfate-conjugate of IGE (M3)
Glucuronide-conjugate of IGE (M4)
3-isopropoxy-2-hydroxypropionic acid (M5)
O-isopropyl-N-acetylserine (M6)
O-(2-hydroxy-isopropyl)-N-acetylserine (M7)
Glutathione-conjugate of IGE (M11) nih.govacs.org
Table 4: LC-MS/MS Parameters for IGE Quantification and Metabolite Identification
| Parameter | Condition for Quantification | Condition for Metabolite ID | Reference |
|---|---|---|---|
| Mobile Phase A | 0.5% formic acid in water | 0.1% formic acid in water | acs.orgdoi.org |
| Mobile Phase B | 0.5% formic acid in acetonitrile | 0.1% formic acid in acetonitrile | acs.orgdoi.org |
| Flow Rate | 0.4 mL/min | 0.4 mL/min | acs.orgdoi.org |
| Ionization Mode | APCI (using in-source Meerwein reaction) | ESI (positive and negative) | nih.govdoi.org |
In-Source Derivatization Techniques for Enhanced Sensitivity
The detection of this compound using mass spectrometry (MS) can be challenging due to its poor ionization efficiency and the inability to form a stable protonated molecule ion [M+H]⁺ in common atmospheric pressure ionization sources. researchgate.netcdc.gov To overcome this limitation, in-source derivatization has been employed as a powerful strategy to enhance the sensitivity of analytical methods. This technique involves a chemical reaction within the ion source of the mass spectrometer, which modifies the analyte to a form that is more readily ionized and detected.
A notable example is the application of the gas-phase Meerwein reaction for the analysis of IGE in biological samples. researchgate.netsepscience.com In a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method developed for the quantification of IGE in rat plasma, conventional ionization techniques proved to be insufficiently sensitive for sample analysis. researchgate.net The implementation of an in-source Meerwein reaction, however, led to a substantial increase in sensitivity. This reaction utilizes the ethylnitrilium ion, formed from the acetonitrile in the mobile phase, to react with IGE. cdc.govsepscience.com This gas-phase derivatization creates a new product with significantly improved ionization and fragmentation characteristics, allowing for a much lower limit of quantification (LLOQ). researchgate.netcdc.gov
Initially, a method using an ammonium (B1175870) adduct for fragmentation yielded an LLOQ of 5 µg/mL, which was inadequate for toxicokinetic studies. researchgate.net By applying the in-source Meerwein reaction, the LLOQ was improved to 0.01 µg/mL, demonstrating a significant enhancement in sensitivity. researchgate.netcdc.govsepscience.com This approach, which derivatizes the analyte and its internal standard (in this case, tert-butyl glycidyl ether) directly within the ion source, showcases the utility of in-source derivatization for analyzing compounds that are otherwise difficult to detect. researchgate.netsepscience.com
Environmental and Biological Sample Analysis
The analysis of this compound in complex matrices such as environmental and biological samples requires robust and sensitive methodologies. The choice of method often depends on the sample matrix, the concentration levels of interest, and the available instrumentation.
For environmental samples , standardized methods have been developed for specific matrices. The National Institute for Occupational Safety and Health (NIOSH) has established Method 1620 for the determination of IGE in workplace air. cdc.govnih.gov This method involves collecting the analyte from the air using a solid sorbent tube containing activated charcoal. The IGE is then desorbed from the charcoal using carbon disulfide and analyzed by gas chromatography with a flame ionization detector (GC-FID). cdc.gov
Table 1: NIOSH Method 1620 for Isopropyl Glycidyl Ether in Air
| Parameter | Details |
|---|---|
| Matrix | Air |
| Sampling | Activated charcoal sorbent tube |
| Flow Rate | 0.01 to 0.2 L/min |
| Sample Size | 1 to 30 L |
| Desorption | 0.5 mL Carbon Disulfide |
| Analysis | Gas Chromatography-Flame Ionization Detector (GC-FID) |
| Working Range | 25 to 500 mg/m³ for a 10-L air sample |
Data sourced from NIOSH Method 1620. cdc.gov
While direct methods for IGE in water and soil are not as commonly documented, the analysis of other structurally related glycidyl ethers, such as bisphenol A diglycidyl ether (BADGE) and bisphenol F diglycidyl ether (BFDGE), provides a framework for potential analytical strategies. These methods often employ solid-phase extraction (SPE) to concentrate the analytes from the sample matrix, followed by analysis using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). For instance, a method for eight bisphenol diglycidyl ethers in water utilized SPE with a C18 cartridge for preconcentration, achieving limits of quantification in the nanogram-per-liter range. The presence of these related compounds has been confirmed in various environmental samples, including water, soil, and biosolids, using techniques like GC-MS/MS and LC-MS/MS.
For biological samples , the analysis of IGE has been successfully demonstrated in rat plasma. researchgate.net Due to the hydrophilic nature and low molecular weight of IGE, its detection in biological fluids is challenging. researchgate.net A sensitive and validated LC-MS/MS method was developed utilizing in-source derivatization via the Meerwein reaction, as detailed in section 5.2.3.1. researchgate.netsepscience.com This method allowed for the quantification of IGE in plasma samples following oral administration. researchgate.net
The sample preparation for this biological analysis involved a protein precipitation step. Plasma samples were spiked with an internal standard (tert-butyl glycidyl ether) and mixed with acetonitrile to precipitate proteins. After centrifugation, the supernatant was directly injected into the LC-MS/MS system. researchgate.net This straightforward sample preparation, combined with the sensitive in-source derivatization technique, enabled the characterization of the toxicokinetic profile of IGE and the tentative identification of seven of its metabolites in rat plasma. researchgate.net
Table 2: Identified Metabolites of this compound in Rat Plasma
| Metabolite ID | Tentative Identification |
|---|---|
| M1 | 3-isopropoxy-2-hydroxy-1-propanol |
| M3 | sulfate-conjugate of IGE |
| M4 | glucuronide-conjugate of IGE |
| M5 | 3-isopropoxy-2-hydroxypropionic acid |
| M6 | O-isopropyl-N-acetylserine |
| M7 | O-(2-hydroxy-isopropyl)-N-acetylserine |
| M11 | glutathione-conjugate of IGE |
Data sourced from a toxicokinetic study in rats. researchgate.net
Advanced Research Applications and Functional Materials Derived from Glycidyl Isopropyl Ether
Modification of Epoxy Resin Formulations
Glycidyl (B131873) isopropyl ether is a key component in the modification of epoxy resin formulations, where it plays a crucial role as a reactive diluent and performance enhancer. cdc.govca.gov
Role as a Reactive Diluent and Modifier for Performance Enhancement
Unlike non-reactive diluents, the epoxy group in IGE reacts with the curing agent during the curing process, becoming an integral part of the final crosslinked polymer network. cdc.govsmolecule.com This reactive nature prevents the leaching of the diluent from the cured product, which can be a problem with non-reactive alternatives. acs.org
The incorporation of IGE can also modify the performance characteristics of the cured epoxy resin. It can enhance properties such as flexibility and impact resistance. kadion.com However, the addition of monofunctional reactive diluents like IGE can sometimes lead to a reduction in properties that rely on high crosslink density, such as chemical resistance and surface hardness. kadion.com Therefore, the amount of IGE used in a formulation is a critical factor that needs to be carefully controlled to achieve the desired balance of properties.
Research has also explored the use of IGE in creating epoxy resin compositions with a low dielectric constant, which is beneficial for electronic applications. google.com The branched alkyl structure of IGE contributes to this property. google.com
Development of Advanced Polymeric Materials
The reactivity of the epoxide ring in glycidyl isopropyl ether makes it a valuable monomer for the synthesis of a variety of advanced polymeric materials with applications in biomedicine, electronics, and sustainable materials.
Biomaterials (e.g., Hydrogels, Scaffolds for Tissue Engineering)
Polymers derived from glycidyl ethers, including IGE, are being extensively researched for biomedical applications, particularly in the development of hydrogels and scaffolds for tissue engineering. acs.orgncsu.edu These materials are attractive due to their potential for biocompatibility and tunable properties. researchgate.net
Hydrogels are three-dimensional, cross-linked networks of hydrophilic polymers that can absorb large amounts of water, mimicking the natural extracellular matrix. acs.org Poly(glycidyl ether) hydrogels can be designed to be thermoresponsive, meaning their properties change with temperature. rsc.org This "smart" behavior is highly desirable for applications like cell sheet engineering, where intact cell sheets can be grown on a surface and then detached by simply changing the temperature, avoiding the need for enzymatic treatments that can damage the cells. nih.govmdpi.comnih.gov
In the context of tissue engineering scaffolds, which provide a temporary structure for cells to grow and form new tissue, polymers based on glycidyl ethers can be fabricated into porous structures that support cell adhesion and proliferation. nih.gov For instance, cruciate ligament cell sheets have been successfully produced on thermoresponsive poly(glycidyl ether) coatings and used to colonize embroidered scaffolds. nih.gov The ability to tailor the hydrophilicity and other properties of these polymers by copolymerizing different glycidyl ethers allows for the creation of biomaterials optimized for specific cell types and tissue regeneration applications. researchgate.net
Drug Delivery Systems with Temperature-Controlled Release
The thermoresponsive nature of poly(glycidyl ether)s, including those synthesized from IGE, makes them promising candidates for the development of advanced drug delivery systems with temperature-controlled release. researchgate.net These systems can be designed to release a therapeutic agent at a specific site in the body in response to a temperature trigger.
Polymers that exhibit a lower critical solution temperature (LCST) are soluble in a solvent at lower temperatures and become insoluble as the temperature is raised. researchgate.net This phase transition can be exploited to create "smart" drug delivery vehicles. For example, a drug can be encapsulated within a hydrogel based on a thermoresponsive poly(glycidyl ether). rsc.org At a temperature below the LCST, the hydrogel is swollen and retains the drug. When the temperature is increased to above the LCST, the hydrogel shrinks and releases the encapsulated drug. nih.gov
The LCST of these polymers can be precisely tuned by controlling the molecular weight and the chemical structure of the polymer, such as the ratio of different glycidyl ether monomers in a copolymer. rsc.orgresearchgate.netnih.gov This allows for the design of drug delivery systems that can be activated at physiologically relevant temperatures, for example, at the site of a tumor which may have a slightly higher temperature than surrounding tissues.
Ion-Conductive Polymer Electrolytes
This compound has been investigated as a component in the synthesis of ion-conductive polymer electrolytes for applications in solid-state batteries and other electrochemical devices. acs.orggoogle.com These electrolytes are solid materials that conduct ions, offering potential safety and design advantages over traditional liquid electrolytes.
One approach involves the synthesis of polycarbonates from the copolymerization of carbon dioxide with glycidyl ethers, including isopropyl glycidyl ether. acs.org The resulting polymers, when doped with a lithium salt such as lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), exhibit ionic conductivity. acs.org The structure of the glycidyl ether side chain influences the glass transition temperature (Tg) and the ionic conductivity of the polymer electrolyte. acs.org Lowering the Tg is generally desirable as it is associated with higher segmental mobility of the polymer chains, which in turn facilitates ion transport. acs.org
Another strategy involves the creation of poly(glycidyl ether)-based polymers with side chains that can solvate and transport ions. google.comgoogleapis.com The flexibility of the polyether backbone and the presence of polar ether oxygens contribute to the ion-conductive properties of these materials. epo.org The ability to tailor the polymer architecture by using different glycidyl ether monomers allows for the optimization of properties like ionic conductivity and mechanical stability.
| Polymer System | Monomers | Key Findings | Reference |
| Polycarbonates | Carbon dioxide, Isopropyl glycidyl ether | Synthesized for ion-conductive polymer electrolytes. | acs.org |
| Poly(glycidyl ether)s | Glycidyl ether monomers, Allyl glycidyl ether | Can be blended to create polymer electrolytes with tunable properties. | google.com |
| Polyethers | Glycerol (B35011), Methyldiethyleneglycol glycidyl ether, Ethylene (B1197577) oxide | Resulting polymer used to create an ion-conductive polymer electrolyte. | epo.org |
Thermoplastics from Polysaccharide Modifications
A significant area of research is the chemical modification of polysaccharides with this compound to create novel bio-based thermoplastics. acs.orgacs.org Polysaccharides like arabinoxylan, which are abundant and renewable, are promising candidates for replacing fossil-fuel-based plastics. acs.org However, native polysaccharides often have high melting points and poor processability.
Chemical modification with IGE can overcome these limitations. acs.orgacs.orgresearchgate.netnih.gov In one study, arabinoxylan was first modified through ring-opening oxidation and reduction, and then etherified with isopropyl glycidyl ether. acs.org This process resulted in a thermoplastic material with a glass transition temperature (Tg) well below its degradation temperature, allowing it to be compression-molded at 140 °C. acs.orgacs.orgnih.gov
The structure of the glycidyl ether plays a crucial role in the properties of the resulting thermoplastic. For instance, arabinoxylan modified with n-butyl glycidyl ether exhibited significantly higher elongation compared to that modified with isopropyl glycidyl ether, which has a branched side chain. acs.orgnih.gov This highlights the ability to fine-tune the mechanical properties of these bio-based thermoplastics by selecting the appropriate glycidyl ether for modification. acs.org This research opens up possibilities for developing flexible and stretchable films from renewable resources for applications in packaging and other areas. acs.orgacs.orgnih.gov
| Polysaccharide | Modifying Agent | Key Properties of Modified Polymer | Reference |
| Arabinoxylan | Isopropyl glycidyl ether | Thermoplastic with a tunable glass transition temperature. | acs.orgacs.orgnih.gov |
| Arabinoxylan | n-Butyl glycidyl ether | Thermoplastic with high elongation. | acs.orgnih.gov |
Derivatization for Specialized Chemical Synthesis
This compound (GIE) serves as a versatile intermediate in specialized chemical synthesis due to its reactive epoxide ring. This functional group allows for various derivatization reactions, making it a valuable building block for more complex molecules.
Precursors for Ethers and Esters
This compound is utilized as an intermediate in the synthesis of other ethers and esters. alfa-chemical.comnih.gov The core of its reactivity lies in the three-membered epoxide ring, which can undergo ring-opening reactions when attacked by nucleophiles. smolecule.com This process allows for the introduction of the glyceryl and isopropyl ether moieties into a new molecular structure.
The synthesis process can be tailored to produce a variety of derivatives. For instance, in the production of surfactants, the glycidyl ether structure can be modified to create molecules with both hydrophobic and hydrophilic parts. chalmers.se The reaction of the epoxide group with a suitable polar headgroup can form a surfactant molecule. chalmers.se While specific industrial processes vary, the fundamental reaction involves the opening of the epoxide ring to form a new ether or ester linkage, demonstrating GIE's role as a foundational precursor chemical. alfa-chemical.comnih.gov
Surface Coatings and Adhesives Research
In the field of surface coatings and adhesives, this compound is incorporated into formulations to enhance performance characteristics. smolecule.com Its primary role is often as a reactive diluent in epoxy resin systems. nih.goviarc.fr The addition of GIE can reduce the viscosity of liquid epoxy resins, which improves their flow and handling properties. This is crucial for applications requiring good penetration and wetting of surfaces or fillers. iarc.fr
Research has focused on understanding the interaction of GIE with various substrates at a molecular level. Studies using reflection–absorption infrared spectroscopy (RAIRS) have investigated the adsorption of GIE on metal surfaces like aluminum (Al(111)). researchgate.net These studies show that under specific conditions, GIE interacts with the aluminum surface via its glycidyl group, a key mechanism for promoting adhesion. researchgate.net
Furthermore, polymers derived from GIE, known as poly(glycidyl ether)s (PGEs), are a significant area of research for advanced coatings. researchgate.netgoogle.comhereon.de These polymers can be designed with specific properties, such as thermoresponsiveness, for "smart" biomedical systems. researchgate.net For example, PGE-based coatings have been developed for tissue culture substrates to enable the temperature-triggered detachment of cell sheets. mdpi.comnih.gov In this application, a block copolymer containing PGE is physically adsorbed onto a polystyrene surface and then covalently bonded using UV irradiation, creating an ultrathin functional layer. nih.gov
Material Science Applications (Research Focus)
The unique chemical structure of this compound makes it a valuable monomer and modification agent in materials science research, particularly for enhancing the properties of biomaterials and developing functional polymers.
Modification of Wood for Enhanced Durability and Light Stability
Research has demonstrated the effectiveness of this compound in the chemical modification of wood to improve its key properties. mdpi.comconicet.gov.ar In a study involving China fir (Cunninghamia lanceolata) and maple (Acer sp.) wood, etherification with GIE was performed to assess its impact on decay resistance and photostability. sigmaaldrich.com
The modification process involves the chemical reaction between the hydroxyl groups in the wood's cellulose (B213188), hemicellulose, and lignin (B12514952) and the epoxide ring of GIE. conicet.gov.arsigmaaldrich.com Analyses using Cross-Polarization/Magic Angle Spinning (CP/MAS) ¹³C NMR and Fourier-transform infrared spectroscopy (FT-IR) confirmed the formation of new ether linkages within the wood structure. sigmaaldrich.com
The key findings from this research are summarized below:
| Property Assessed | Wood Type | Treatment | Result |
| Decay Resistance | China Fir | Etherified with GIE | Showed significant improvement against white-rot and brown-rot fungi. |
| Decay Resistance | Maple | Etherified with GIE | Showed significant improvement against white-rot and brown-rot fungi. |
| Light Stability | China Fir & Maple | Etherified with GIE | The color of the modified wood was more stable against light exposure compared to untreated wood. |
This chemical modification enhances the wood's durability by making it less susceptible to biological degradation. mdpi.comsigmaaldrich.com Furthermore, the improved light stability suggests that GIE treatment can help preserve the aesthetic qualities of wood surfaces when exposed to weathering. sigmaaldrich.comtandfonline.com
Antifouling Polymer Development
Polymers based on glycidyl ethers, including copolymers of this compound, have been identified as promising materials for antifouling applications. google.comhereon.de Antifouling polymers are designed to resist the non-specific adhesion of proteins, cells, and other biomolecules to a surface. researchgate.net This property is highly desirable for biomedical devices, marine coatings, and water purification membranes. google.com
The polymerization of short-chain alkyl glycidyl ethers (SCAGEs) like GIE allows for the synthesis of biocompatible polyethers. researchgate.netacs.org While homopolymers of isopropyl glycidyl ether are hydrophobic, they can be copolymerized with other monomers, such as ethylene glycol, to precisely tune the hydrophilicity and thermoresponsive behavior of the resulting material. researchgate.netacs.org These characteristics are crucial for creating "smart" surfaces that can control bio-adhesion. researchgate.net
Research into poly(glycidyl ether) network materials has highlighted their potential use as antifouling coatings. google.comhereon.de These networks can be synthesized to have a high degree of chemical homogeneity and conformational mobility, which is believed to contribute to their bio-inert or "blank canvas" properties, allowing for subsequent functionalization for specific biological interactions while resisting general fouling. hereon.de
Environmental Fate and Ecotoxicological Research of Glycidyl Isopropyl Ether
Ecological Risk Classification Methodologies
In a screening assessment for the Epoxides and Glycidyl (B131873) Ethers Group, which includes IGE, this methodology was applied. canada.ca The process combines the various lines of evidence to classify substances based on their potential for ecological risk. canada.ca A risk matrix is utilized to assign a level of concern—low, moderate, or high—by comparing the substance's hazard and exposure profiles. canada.ca Based on this comprehensive ERC analysis, glycidyl isopropyl ether was determined to have a low potential for ecological risk. canada.ca
Research on Environmental Impacts and Mitigation Strategies
Research indicates that this compound is considered harmful to aquatic organisms and may cause long-term adverse effects in the aquatic environment. fishersci.com However, another source states that the effect of low concentrations on aquatic life is unknown. noaa.gov This highlights the need for further investigation into its ecotoxicological profile at environmentally relevant concentrations.
Mitigation and Disposal Strategies
In the event of an environmental release, several mitigation and disposal strategies are recommended:
Containment and Collection: For spills, the primary action is to stop the discharge. noaa.gov Leaking liquid should be collected in sealable containers. inchem.org The remaining substance can be absorbed with non-combustible material such as sand or earth and placed in a container for disposal. uww.edu It is crucial to prevent the product from entering drains, surface water, or the sanitary sewer system. fishersci.comuww.edu
Waste Disposal: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste and consult local, regional, and national regulations for complete and accurate classification. fishersci.com One recommended disposal method is to burn the substance in a chemical incinerator equipped with an afterburner and scrubber. uww.edu
Chemical Modification: Research has explored the surface modification of nanoparticles as a potential mitigation strategy. One study found that modifying titanium dioxide nanoparticles with this compound decreased the nanoparticles' toxic effect on canine kidney cells. cetjournal.it While this research focuses on reducing the toxicity of the nanoparticle, it demonstrates a potential reactive pathway for IGE.
Washing and Adsorption: Although specific research on this compound is limited, mitigation strategies for similar compounds like glycidyl esters in food processing could be relevant. These methods include washing to remove precursors and the use of adsorbents like activated carbon. researchgate.net
Q & A
Q. How can GIPE be reliably quantified in air samples during occupational exposure studies?
The NIOSH Method 1620 is the standard protocol, utilizing gas chromatography (GC) with flame ionization detection. Sampling involves adsorbing GIPE onto activated coconut charcoal tubes, followed by desorption with carbon disulfide (CS₂). Calibration curves (0.1–15 mg/sample) are prepared daily, and desorption efficiency (DE) must be validated for each charcoal lot . Breakthrough volume is critical; for example, no breakthrough occurred at 44 L sampled with 484 mg/m³ GIPE, but DE decreases from 92.4% to 77.5% at lower loadings (1.2–4.8 mg/sample) .
Q. What safety protocols are essential for handling GIPE in laboratory settings?
GIPE is flammable, toxic, and reactive. Work must occur in a fume hood with flame-retardant clothing and respiratory protection (NIOSH-approved N100/P3 respirators). OSHA’s permissible exposure limit (PEL) is 50 ppm (240 mg/m³) . Spills require immediate containment to prevent environmental release .
Q. What are the key identifiers and synonyms for GIPE?
GIPE is also termed isopropyl glycidyl ether, 1,2-epoxy-3-isopropoxypropane, or IGE. Its CAS number is 4016-14-2, molecular formula C₆H₁₂O₂ (MW: 116.16), and RTECS number TZ3500000 .
Q. What analytical interferences are reported in GIPE quantification?
NIOSH Method 1620 identifies no interferences under standard conditions. However, high humidity may reduce sorbent capacity, necessitating validation under variable environmental conditions .
Q. What is the working range of NIOSH Method 1620 for GIPE analysis?
The method is validated for 5–105 ppm (25–500 mg/m³) in 10-L air samples. Capillary GC columns improve resolution and sensitivity for trace analysis .
Advanced Research Questions
Q. How do polymerization parameters influence the molar mass and dispersity of GIPE-derived polyether-diols?
Anionic ring-opening polymerization with anhydrous KOH in THF at room temperature is common. Variables include:
- Initiator concentration : Higher [KOH] increases chain initiation, reducing molar mass.
- Ligands : Coronand 18C6 or cryptand C222 complex with K⁺, enhancing reactivity and reducing dispersity.
- Water content : Even 0.05 mol/dm³ H₂O significantly alters modality. Characterization employs ¹³C NMR, SEC, and MALDI-TOF to confirm structure and polydispersity .
Q. How can researchers address variability in desorption efficiency during GIPE analysis?
DE decreases at lower analyte loadings (e.g., 92.4% at 4.8 mg vs. 77.5% at 1.2 mg). To mitigate:
- Validate DE for each charcoal lot using triplicate spiked samples.
- Refrigerate samples to stabilize adsorbed GIPE, though stability data are limited .
- Use internal standards (e.g., deuterated analogs) to correct recovery inconsistencies.
Q. What methodologies resolve contradictions in GIPE’s carcinogenicity data?
While glycidyl methacrylate is classified as Group 2A (probable carcinogen), GIPE lacks direct IARC evaluation. Researchers should:
Q. How can polymerization conditions be optimized to achieve target molar masses?
A factorial design approach is recommended:
- Monomer concentration : Higher [GIPE] increases chain propagation, raising molar mass.
- Solvent polarity : THF’s polarity moderates reaction kinetics, affecting dispersity.
- Temperature : Room temperature minimizes side reactions (e.g., ether cleavage). SEC and kinetic modeling (e.g., Mayo equation) help correlate parameters with outcomes .
Q. What strategies validate GIPE stability in long-term storage for environmental monitoring?
While NIOSH recommends refrigeration, no stability data are provided. Researchers should:
- Conduct accelerated degradation studies (e.g., 40°C/75% RH for 1 month).
- Compare fresh vs. aged samples via GC-MS to identify decomposition products (e.g., glycidol).
- Use inert gas (N₂) purging during storage to inhibit oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
